Actinomycin C3

Structure-Activity Relationship Actinomycin Biosynthesis Molecular Recognition

Actinomycin C3 is a natural chromopeptide antibiotic belonging to the actinomycin class, isolated from Streptomyces species. It comprises a 2-aminophenoxazin-3-one chromophore linked to two pentapeptide lactone rings.

Molecular Formula C64H90N12O16
Molecular Weight 1283.5 g/mol
CAS No. 6156-47-4
Cat. No. B1259042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin C3
CAS6156-47-4
Synonymsactinomycin C3
Molecular FormulaC64H90N12O16
Molecular Weight1283.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C
InChIInChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81)/t31-,32-,35+,36+,38-,39-,44+,45+,46-,47-,50-,51-/m0/s1
InChIKeyXLGPRYUFOGVPMM-WUXANXDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin C3 (CAS 6156-47-4) – Key Physicochemical and Pharmacological Identity for Procurement Decision-Making


Actinomycin C3 is a natural chromopeptide antibiotic belonging to the actinomycin class, isolated from Streptomyces species [1]. It comprises a 2-aminophenoxazin-3-one chromophore linked to two pentapeptide lactone rings. Unlike the clinically dominant actinomycin D (C1), which incorporates D-valine in both peptide rings, actinomycin C3 bears D-alloisoleucine at the corresponding positions [2][3]. This substitution alters the molecular weight to 1283.5 Da (C₆₄H₉₀N₁₂O₁₆) [4] and modifies the compound’s DNA-binding geometry, biological potency, and toxicity profile. Actinomycin C3 acts by intercalating into the minor groove of double-stranded DNA and interfering with topoisomerase II, thereby inhibiting DNA replication and RNA transcription [5].

Why Generic Substitution Within the Actinomycin Class Risks Experimental Inconsistency – The Case for Actinomycin C3 Specification


Actinomycins are not interchangeable despite sharing a common chromophore and intercalation mechanism. The actinomycin C complex is a mixture of C1 (dactinomycin), C2, and C3 in variable ratios (approximately 10%, 45%, and 45% respectively) [1]. Even minor differences in the pentapeptide lactone amino acid composition produce measurable shifts in DNA-binding affinity, dissociation kinetics, antimicrobial potency, and host toxicity [2]. For example, replacing D-valine (C1/C2) with D-alloisoleucine (C3) yields a compound that is cytostatically distinguishable from its closest congeners when administered at the same dose level [3]. Consequently, sourcing “actinomycin C” as an undefined mixture or defaulting to actinomycin D without verifying the specific component under study can confound dose-response relationships, alter SAR interpretations, and invalidate cross-study reproducibility. Quantitative evidence of these differential effects is provided in Section 3.

Head-to-Head and Cross-Study Quantitative Differentiation of Actinomycin C3 from Its Closest Structural Analogs


Structural Determinants of Differential Activity: D-Alloisoleucine versus D-Valine in the Pentapeptide Lactone Ring

Actinomycin C3 is distinguished from actinomycin D (C1) and actinomycin C2 by the identity of the amino acid at the fifth position of each pentapeptide lactone ring. Actinomycin D contains D-valine; actinomycin C3 contains D-alloisoleucine [1]. This single-residue alteration increases steric bulk and lipophilicity in the peptide ring, modulating how the antibiotic interacts with DNA base pairs adjacent to the intercalation site [2]. The structural difference is not neutral: it is the molecular basis for the differential antimicrobial potency, cytostatic activity, and DNA-binding kinetics reported in the following evidence items.

Structure-Activity Relationship Actinomycin Biosynthesis Molecular Recognition

Antimicrobial MIC Values: Actinomycin C3 versus C1 and C2 Against Staphylococcus aureus and Mycobacterium tuberculosis

In a direct head-to-head comparison of purified actinomycin components under identical assay conditions, the MIC values against S. aureus ATCC 29213 and M. tuberculosis H37Rv revealed a clear potency ranking: C2 ≥ C3 > C1 [1]. Actinomycin C3 (MIC 0.25 µg/mL against S. aureus; 0.039 µg/mL against M. tuberculosis) was 2.4-fold more potent than C1 against S. aureus and 1.6-fold more potent against M. tuberculosis [1]. For researchers selecting an actinomycin as a positive control in antimicrobial screening or as a tool compound for tuberculosis drug discovery, substituting C1 for C3 would underestimate achievable inhibitory activity by a factor of approximately 1.6–2.4.

Antimicrobial Susceptibility Testing Natural Product Antibiotics Drug-Resistant Tuberculosis

Cytostatic Activity in Transplanted Murine Tumor Models: C3 Is Inferior to C1 and C2 at Equivalent Doses

When pure fractions of actinomycin C1, C2, and C3 were administered at the same dose level in mice bearing transplanted mammary carcinoma (T.M. 8013) or lymphosarcoma (T. 24.179), fraction C3 was distinctly less active as a cytostatic agent than C1 and C2 [1]. The De Cort and Delcambe study (1957) established that C2 is the most toxic for mice and Artemia salina and also the most potent against Bacillus subtilis, while C3 shows the weakest carcinostatic effect in vivo [1]. This is a critical differentiator: if in vivo antitumor efficacy is the experimental endpoint, actinomycin C3 should not be conflated with C1 (dactinomycin) or C2, as it delivers lower tumor growth inhibition at equal dosing.

Carcinolytic Activity Transplanted Tumor Models In Vivo Antitumor Efficacy

DNA Helix Structural Perturbation: Actinomycin C3 versus the Peptide-Lactone-Deficient Analog Actinomine

Small-angle X-ray scattering measurements on calf thymus DNA complexed with actinomycin C3 or actinomine (an analog lacking the pentapeptide lactone rings) quantified the extent to which peptide rings contribute to DNA structural deformation [1]. Actinomycin C3 increases the DNA double helix length by 0.47 ± 0.03 nm per bound molecule, whereas actinomine produces only a 0.355 ± 0.03 nm elongation [1]. The 32% greater helix extension induced by C3 reflects the peptide-mediated binding mode that stabilizes the intercalation complex. The cross-section radii of gyration for the fully saturated C3-DNA complex are Rc₁ = 0.805 ± 0.015 nm and Rc₂ = 0.76 ± 0.015 nm, versus 0.77 ± 0.015 nm and 0.75 ± 0.01 nm for actinomine-DNA [1].

DNA Intercalation Small-Angle X-Ray Scattering Drug-DNA Complex Biophysics

DNA Thermal Stabilization Equivalence: Actinomycin C3 Shares the Melting Temperature Shift of Actinomycin D but Differs from Pipecolic Acid Analogs

In a systematic comparison of actinomycin analogs varying at the 3'-amino acid position, actinomycin C3 increased the thermal denaturation temperature (Tₘ) of DNA to the same extent as actinomycin D (proline at the 3' position) and azetidine-2-carboxylic acid analogs [1]. By contrast, the pipecolic acid-containing analog produced a significantly smaller ΔTₘ [1]. This finding places actinomycin C3 in the “high stabilization” group alongside actinomycin D, despite their different 5'-position amino acids, and distinguishes C3 from pipecolic acid-substituted analogs that are weaker DNA stabilizers [1].

DNA Thermal Denaturation Ligand-Induced DNA Stabilization Spectroscopic Binding Assays

Differential Biological Effect of Deamino-Actinomycin C3 versus Actinomycin D on Mammalian Salivary Glands In Vivo

In a rat salivary gland model, actinomycin D significantly decreased RNA content, protein levels, and uptake of leucine-³H and uridine-³H in the parotid gland and the acinous portion of the submandibular gland. Deamino-actinomycin C3, the analog derived by removal of the 2-amino group from the actinomycin C3 chromophore, did not produce any of these alterations at the same experimental conditions [1]. This result directly demonstrates that the chromophore amino group—which is intact in actinomycin C3—is essential for the in vivo RNA synthesis inhibition in salivary tissue, and implies that deamino-actinomycin C3 cannot serve as a functional substitute for actinomycin C3 in such tissue-specific studies.

Tissue-Specific Toxicity RNA Synthesis Inhibition Ex Vivo Organ Assay

Validated Application Scenarios for Actinomycin C3 Based on Quantitative Differential Evidence


Antitubercular Drug Discovery Screening with Sub-0.05 µg/mL Potency Requirements

Actinomycin C3, with an MIC of 0.039 µg/mL against M. tuberculosis H37Rv, is 1.6-fold more potent than actinomycin C1 (0.0625 µg/mL) [1]. Screening programs targeting extremely low MIC thresholds should use C3 as the actinomycin reference standard rather than C1, as the latter would overestimate the concentration needed for mycobacterial growth inhibition and potentially miss hits in the sub-0.05 µg/mL range.

Structure-Activity Relationship (SAR) Studies on the Pentapeptide Lactone Ring Contribution to DNA Binding

The D-alloisoleucine substitution in actinomycin C3 provides a natural variation for probing the role of peptide ring bulk and lipophilicity in DNA intercalation complex stability. When compared with actinomycin D (D-valine) and pipecolic acid analogs, C3 helps delineate structural determinants of DNA melting temperature elevation and dissociation kinetics [2]. Procurement of pure C3 is essential for SAR studies that cannot rely on the mixed actinomycin C complex.

Biophysical Studies of Drug-Induced DNA Helix Deformation Using Small-Angle X-Ray Scattering

Actinomycin C3 elongates the DNA double helix by 0.47 ± 0.03 nm per bound molecule, a value 32% greater than that produced by the ring-deficient analog actinomine [3]. Researchers employing small-angle X-ray scattering or related biophysical techniques to model drug-DNA geometry must use C3 when the full pentapeptide-mediated helix distortion is a required parameter; substituting actinomine would yield a systematically smaller structural perturbation.

Analytical Reference Standard for Quality Control of Actinomycin C Complex Formulations

Commercial actinomycin C is a mixture of C1 (~10%), C2 (~45%), and C3 (~45%) [4]. Pure actinomycin C3 serves as an essential analytical reference standard for HPLC-based quality control, batch-to-batch consistency testing, and impurity profiling of the actinomycin C mixture. Its distinct retention time and spectral properties enable accurate quantification of the C3 component in complex formulations.

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